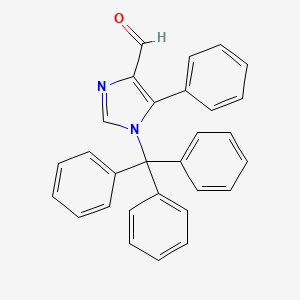
5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of functional materials and dyes.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The aldehyde group can form covalent bonds with nucleophiles, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-imidazole: Another phenyl-substituted imidazole with similar structural properties.
4-Methyl-5-imidazolecarboxaldehyde: A methyl-substituted imidazole with an aldehyde group.
Uniqueness
5-Phenyl-1-trityl-1H-imidazole-4-carbaldehyde is unique due to its trityl group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other phenyl- and methyl-substituted imidazoles .
Properties
Molecular Formula |
C29H22N2O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-phenyl-1-tritylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C29H22N2O/c32-21-27-28(23-13-5-1-6-14-23)31(22-30-27)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
YLMQEEIKWREAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















